2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an amino group, and a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting piperonal with appropriate reagents to form the benzo[d][1,3]dioxole structure.
Introduction of the Amino Group: The benzo[d][1,3]dioxole derivative is then reacted with an amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Scientific Research Applications
2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antitumor properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane.
Nicotinate Esters: Compounds such as methyl nicotinate and ethyl nicotinate.
Uniqueness
2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of the benzo[d][1,3]dioxole moiety with a nicotinate ester, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16N2O5S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H16N2O5S/c1-25-16-12(3-2-6-18-16)17(21)22-9-15(20)19-8-11-4-5-13-14(7-11)24-10-23-13/h2-7H,8-10H2,1H3,(H,19,20) |
InChI Key |
RPQBLUJZUSDBHI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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